Cas no 1260767-67-6 (3-2-(pyrrolidin-1-yl)phenylpiperidine)

3-2-(pyrrolidin-1-yl)phenylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-2-(pyrrolidin-1-yl)phenylpiperidine
- 3-[2-(pyrrolidin-1-yl)phenyl]piperidine
- EN300-1830832
- 1260767-67-6
-
- Inchi: 1S/C15H22N2/c1-2-8-15(17-10-3-4-11-17)14(7-1)13-6-5-9-16-12-13/h1-2,7-8,13,16H,3-6,9-12H2
- InChI Key: OBQQLKHYTRLVTL-UHFFFAOYSA-N
- SMILES: N1(CCCC1)C1=CC=CC=C1C1CNCCC1
Computed Properties
- Exact Mass: 230.178298710g/mol
- Monoisotopic Mass: 230.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 15.3Ų
3-2-(pyrrolidin-1-yl)phenylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830832-0.5g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 0.5g |
$1316.0 | 2023-09-19 | ||
Enamine | EN300-1830832-5.0g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 5g |
$3977.0 | 2023-06-02 | ||
Enamine | EN300-1830832-0.25g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 0.25g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1830832-1.0g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 1g |
$1371.0 | 2023-06-02 | ||
Enamine | EN300-1830832-5g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 5g |
$3977.0 | 2023-09-19 | ||
Enamine | EN300-1830832-0.1g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 0.1g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1830832-1g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1830832-0.05g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 0.05g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1830832-10.0g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 10g |
$5897.0 | 2023-06-02 | ||
Enamine | EN300-1830832-2.5g |
3-[2-(pyrrolidin-1-yl)phenyl]piperidine |
1260767-67-6 | 2.5g |
$2688.0 | 2023-09-19 |
3-2-(pyrrolidin-1-yl)phenylpiperidine Related Literature
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on 3-2-(pyrrolidin-1-yl)phenylpiperidine
3-(2-(pyrrolidin-1-yl)phenyl)piperidine: A Comprehensive Overview
The compound 3-(2-(pyrrolidin-1-yl)phenyl)piperidine, identified by the CAS number 1260767-67-6, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are known for their structural versatility and wide-ranging biological activities. The presence of a pyrrolidine ring attached to a phenyl group further enhances its chemical complexity and functional diversity.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of bioactive compounds with therapeutic potential. The integration of a pyrrolidine moiety into the structure of this compound introduces unique electronic and steric properties, making it an intriguing candidate for further exploration. Researchers have reported that such structures can exhibit significant interactions with various biological targets, including enzymes, receptors, and ion channels.
The synthesis of 3-(2-(pyrrolidin-1-yl)phenyl)piperidine involves a multi-step process that combines principles from organic chemistry, such as nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques has enabled chemists to optimize the yield and purity of this compound, ensuring its suitability for both academic research and industrial applications. Notably, the synthesis pathway has been refined in recent years to minimize environmental impact and improve cost-effectiveness.
In terms of pharmacological activity, this compound has shown promise in preclinical studies as a potential modulator of neurotransmitter systems. Specifically, it has demonstrated interactions with dopamine and serotonin receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease and depression. These findings underscore the importance of further investigating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to evaluate its suitability as a drug candidate.
The structural features of 3-(2-(pyrrolidin-1-yl)phenyl)piperidine also make it an attractive molecule for material science applications. Its rigid framework and ability to form hydrogen bonds could be leveraged in the development of advanced materials with tailored mechanical and electronic properties. For instance, researchers have explored its use as a building block in supramolecular chemistry, where it can serve as a component in self-assembling systems.
In conclusion, 3-(2-(pyrrolidin-1-yl)phenyl)piperidine, CAS No. 1260767-67-6, represents a valuable addition to the arsenal of chemical compounds with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodology and pharmacological research, positions it as a key molecule for future innovations in drug discovery and materials science.
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